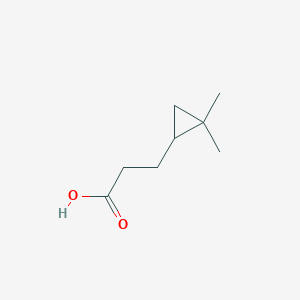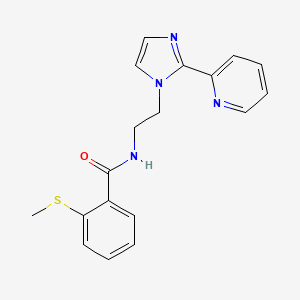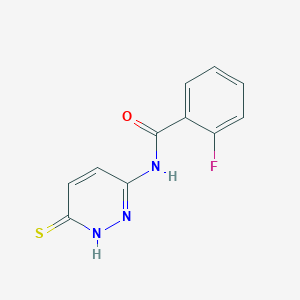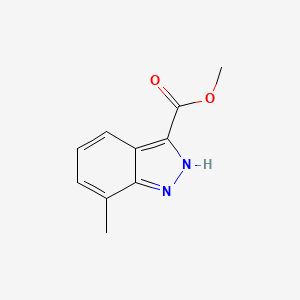
3-(2,2-Dimethylcyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylcyclopropyl)propanoic acid is a compound that is structurally characterized by a cyclopropane ring with two methyl groups and a propanoic acid moiety. This structure is a key intermediate in various synthetic processes, particularly in the production of pharmaceuticals and pesticides . The compound's unique structure, with the cyclopropane core, is of interest due to its potential biological activity and its use in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been reported using various methods. For instance, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate involved protecting the cyclopropene ring to allow for further functional group transformations . Another approach for synthesizing cyclopropyl propanoic acid derivatives includes chelation-controlled modified Simmon–Smith cyclopropanation and Wittig reaction, among other steps, to achieve the desired stereochemistry . Additionally, the synthesis of 2,2-dimethylcyclopropane carboxylic acid has been discussed, highlighting different routes and the use of chiral metal catalysts for direct synthesis of chiral products .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is significant due to the strain in the three-membered ring and the presence of substituents that can influence the compound's reactivity and physical properties. The stereochemistry of such compounds is also crucial, as it can affect their biological activity. For example, the synthesis of enantiomerically pure 2,2-dimethylcyclopropane carboxylic acids has been achieved through asymmetric synthesis methods, demonstrating the importance of molecular structure in the synthesis of chiral compounds .
Chemical Reactions Analysis
Cyclopropane-containing compounds participate in various chemical reactions due to the strained nature of the cyclopropane ring. For example, the reactivity of esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid has been studied for their insecticidal properties, showing that the geometry and optical isomers of the cyclopropane ring can significantly influence biological activity . Additionally, the reactivity of diazo compounds derived from propanoic acid has been explored in asymmetric reactions, including cyclopropanation and CH insertion processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2,2-Dimethylcyclopropyl)propanoic acid and its derivatives are influenced by the cyclopropane core and the substituents attached to it. For instance, the solubility, melting point, and boiling point can vary significantly based on the molecular structure. The synthesis of 2,2-dimethylolpropanoic acid from formaldehyde and propaldehyde demonstrates the influence of additional functional groups on the compound's properties, such as solubility and reactivity . The use of high-performance liquid chromatography (HPLC) for the separation of stereoisomers of related compounds further illustrates the importance of physical properties in the analysis and separation of these molecules .
Scientific Research Applications
Synthesis and Chemical Transformations
Ortho Functionalization of Substituted Toluenes : Utilizing the acidity of reaction conditions, 3-(2,2-Dimethylcyclopropyl)propanoic acid derivatives were successfully synthesized from ortho-functionalized N,N-dimethylbenzylamines, highlighting its potential in developing new organic compounds (Cai et al., 2007).
Water-Soluble Thermo-Sensitive Resin Synthesis : This compound served as a precursor in the synthesis of a water-soluble resin with tertiary amine oxide side substituents, indicating its role in materials science, particularly in thermal laser imaging applications (An et al., 2015).
Production of Potent Insecticides : It has been utilized in the synthesis of precursors for natural and unnatural pyrethrinoic insecticides, demonstrating its significance in the field of agricultural chemistry (Vos & Krief, 1979).
Photochromic Compounds and Drug Development
Photochromism Study : The structural study of a derivative of this acid (3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid) contributed to understanding photochromic behaviors, which is crucial in the development of smart materials and optical devices (Zou et al., 2004).
Hybrid Molecules for Anticonvulsant and Antinociceptive Activity : In pharmaceutical research, derivatives of this compound were synthesized and evaluated for anticonvulsant and antinociceptive activities, showcasing its potential in drug development (Kamiński et al., 2016).
Analysis and Environmental Applications
Pyrethroid Metabolites Monitoring : This acid's derivatives were identified as major metabolites in the monitoring of pyrethroid exposure in human urine, indicating its relevance in environmental health and safety studies (Arrebola et al., 1999).
Understanding Cyclopropene Chemistry : The study of the acidity and bond energy of a related compound, 3,3-dimethylcyclopropene, provided insights into cyclopropene chemistry, which is essential for understanding reaction mechanisms in organic chemistry (Fattahi et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-(2,2-dimethylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNJPGDQKWXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)
![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)
![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)


![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)
